2-(4-Chlorophenylthio)acetophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

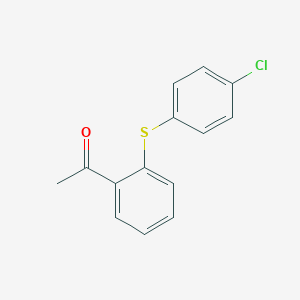

2-(4-Chlorophenylthio)acetophenone is an organic compound with the chemical formula C14H11ClOS. It appears as a yellow crystalline powder and is commonly used in various fields of research, including medical, environmental, and industrial applications. This compound is known for its role as an intermediate in organic synthesis, particularly in the production of biologically active compounds such as drugs and pesticides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenylthio)acetophenone typically involves a two-step process:

Reaction of Thiophenol with Acetic Anhydride: Thiophenol reacts with acetic anhydride to produce 2-acetyl thiophenol.

Reaction with Chlorobenzene: The 2-acetyl thiophenol is then reacted with chlorobenzene to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-Chlorophenylthio)acetophenone undergoes various chemical reactions, including:

Oxidation: This compound can be

Actividad Biológica

2-(4-Chlorophenylthio)acetophenone is a compound of significant interest due to its diverse biological activities, including antibacterial, antioxidant, and potential anticancer properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a thioketone derivative characterized by a chlorinated phenyl group and a thioether linkage. Its structure allows for interactions with various biological targets, which underpins its pharmacological effects.

Antibacterial Activity

Research has demonstrated that this compound exhibits substantial antibacterial activity against several pathogenic bacteria, particularly Gram-positive strains. In vitro studies have shown that the compound effectively inhibits bacterial growth, making it a candidate for further development as an antibacterial agent.

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Streptococcus pneumoniae | 16 |

| Bacillus subtilis | 64 |

The MIC values indicate that the compound is particularly effective against Streptococcus pneumoniae, suggesting its potential utility in treating infections caused by this pathogen.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Mechanism of Action:

- Free Radical Scavenging: The thioether group in the structure may facilitate the donation of electrons to neutralize free radicals.

- Cellular Protection: By reducing oxidative stress, the compound can help maintain cellular integrity and function.

Case Studies and Research Findings

- Study on Antibacterial Efficacy : A study published in a peer-reviewed journal assessed the antibacterial efficacy of various thioketones, including this compound. The findings indicated that the compound significantly inhibited bacterial growth in both planktonic and biofilm states, highlighting its potential as a therapeutic agent against biofilm-associated infections.

- Antioxidant Mechanism Exploration : Another research effort focused on elucidating the antioxidant mechanisms of this compound. The study found that treatment with this compound led to increased levels of endogenous antioxidants such as glutathione and superoxide dismutase in treated cells, suggesting a modulatory effect on cellular antioxidant defenses.

- Cytotoxicity Studies : Preliminary cytotoxicity studies indicated that while the compound exhibits antibacterial and antioxidant properties, it also shows selective cytotoxic effects on cancer cell lines. The IC50 values for various cancer cell lines were determined, demonstrating that higher concentrations could induce apoptosis in malignant cells without significantly affecting normal cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 40 |

Propiedades

IUPAC Name |

1-[2-(4-chlorophenyl)sulfanylphenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClOS/c1-10(16)13-4-2-3-5-14(13)17-12-8-6-11(15)7-9-12/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBNWCISYWRLJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1SC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.